![molecular formula C10H11NO2 B1601977 1-(5-Hydroxyindolin-1-YL)ethanone CAS No. 4770-32-5](/img/structure/B1601977.png)
1-(5-Hydroxyindolin-1-YL)ethanone
Overview
Description
1-(5-Hydroxyindolin-1-YL)ethanone (also known as 5-hydroxyindoline-1-carboxaldehyde) is a novel compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used in various areas of research, such as organic synthesis, drug development, and enzymology.
Scientific Research Applications
Biological Potential in Pharmacology
1-(5-Hydroxyindolin-1-YL)ethanone, as an indole derivative, exhibits a wide range of biological activities. It has been found to possess antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . These attributes make it a valuable compound for pharmacological research, particularly in the development of new therapeutic agents.
Antiviral Applications
Specific indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of 1-(5-Hydroxyindolin-1-YL)ethanone could be modified to enhance its antiviral capabilities, making it a potential candidate for antiviral drug development.
Anticancer Research
Indole compounds have demonstrated significant anticancer activities. The ability of 1-(5-Hydroxyindolin-1-YL)ethanone to act as a scaffold for synthesizing new compounds allows researchers to explore its use in targeted cancer therapies .
Analytical Chemistry Techniques
1-(5-Hydroxyindolin-1-YL)ethanone can be used as a standard or reference compound in various analytical chemistry techniques such as NMR , HPLC , LC-MS , and UPLC . Its well-defined structure and properties make it suitable for calibration and method development.
properties
IUPAC Name |
1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWPWLRFBWRAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572955 | |
Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxyindolin-1-YL)ethanone | |
CAS RN |
4770-32-5 | |
Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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